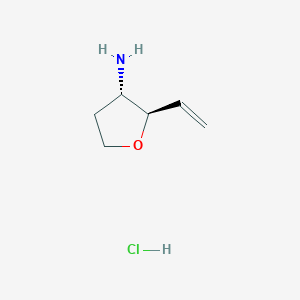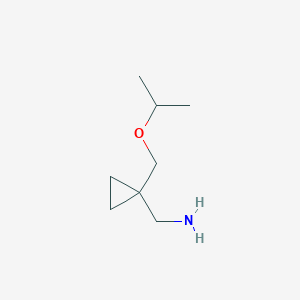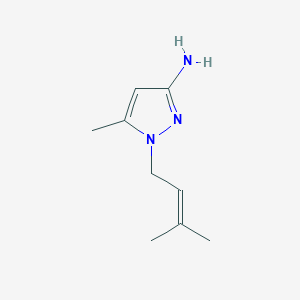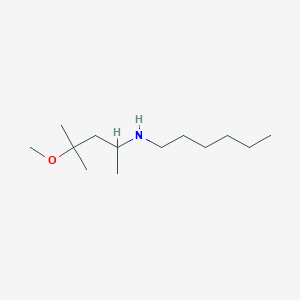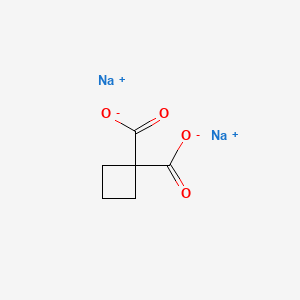![molecular formula C7H8F2N4O B13337545 2-Amino-4,4-difluoro-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one](/img/structure/B13337545.png)
2-Amino-4,4-difluoro-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4,4-difluoro-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of a pyrazolo-diazepine core, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,4-difluoro-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable aminopyrazole with a difluoromethyl ketone in the presence of a base. The reaction is usually carried out in a solvent such as dichloromethane at room temperature, followed by purification steps to isolate the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,4-difluoro-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
2-Amino-4,4-difluoro-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-4,4-difluoro-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, thereby modulating biological processes. For instance, it could inhibit key enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its biological activity and used in similar applications.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with potential therapeutic applications.
Uniqueness
2-Amino-4,4-difluoro-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one is unique due to its difluoromethyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, bioavailability, and interaction with biological targets, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C7H8F2N4O |
|---|---|
Molecular Weight |
202.16 g/mol |
IUPAC Name |
2-amino-4,4-difluoro-6,8-dihydro-5H-pyrazolo[1,5-d][1,4]diazepin-7-one |
InChI |
InChI=1S/C7H8F2N4O/c8-7(9)3-11-6(14)2-13-4(7)1-5(10)12-13/h1H,2-3H2,(H2,10,12)(H,11,14) |
InChI Key |
LAEXAJSEKGTDQL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NCC(C2=CC(=NN21)N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-5-yl)methanol](/img/structure/B13337463.png)

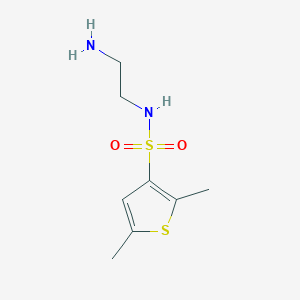
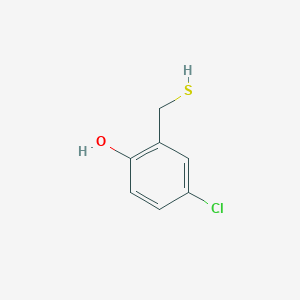
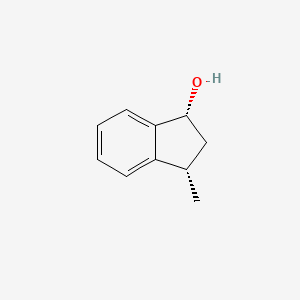
![Benzyl 3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B13337484.png)
![5,8-Dimethyl-2,5,8-triazaspiro[3.4]octan-7-one](/img/structure/B13337488.png)
